molecular formula C11H6BrNO5 B11958763 4-Nitrophenyl 5-bromofuran-2-carboxylate

4-Nitrophenyl 5-bromofuran-2-carboxylate

Cat. No.: B11958763
M. Wt: 312.07 g/mol
InChI Key: HRSWBJYTQLPHAE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrophenyl group and a bromine atom attached to a furan ring, which is further connected to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 5-bromofuran-2-carboxylate typically involves the bromination of 5-nitrophenylfuran-2-carboxylic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of 5-substituted furan-2-carboxylates.

    Oxidation: Formation of furanones.

    Reduction: Formation of amino derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Nitrophenyl 5-bromofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 5-bromofuran-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 5-bromofuran-2-carboxylate is unique due to the presence of both a nitrophenyl group and a bromine atom, which confer distinct reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H6BrNO5

Molecular Weight

312.07 g/mol

IUPAC Name

(4-nitrophenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C11H6BrNO5/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H

InChI Key

HRSWBJYTQLPHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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